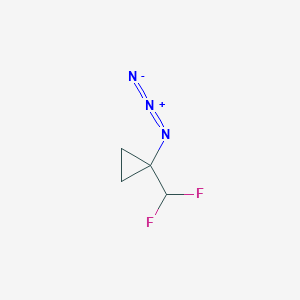

1-Azido-1-(difluoromethyl)cyclopropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Azido-1-(difluoromethyl)cyclopropane is a chemical compound with the molecular formula C4H5F2N3 . It is a derivative of cyclopropane, which is a three-membered ring compound . The compound has a molecular weight of 133.1 .

Synthesis Analysis

The synthesis of similar compounds, such as 1-Azido-1,1,2,2-tetrafluoroethane, has been reported in the literature . The synthesis was achieved by the addition of an azide anion to tetrafluoroethylene in a protic medium . The resulting azide was shown to be thermally stable and insensitive to impact .Molecular Structure Analysis

The molecular structure of 1-Azido-1-(difluoromethyl)cyclopropane consists of a three-membered cyclopropane ring with a difluoromethyl group and an azido group attached to the same carbon atom . The exact structure can be determined using techniques such as X-ray diffraction analysis .Chemical Reactions Analysis

The azide group in 1-Azido-1-(difluoromethyl)cyclopropane can participate in various chemical reactions. For instance, copper(I)-catalyzed [3 + 2] cycloaddition with alkynes can afford 4-substituted N-tetrafluoroethyl-1,2,3-triazoles . These triazoles can then undergo further transformations, such as rhodium(II)-catalyzed transannulation with nitriles to form novel N-tetrafluoroethylimidazoles .Aplicaciones Científicas De Investigación

Peptidotriazoles on Solid Phase

This application involves the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid phase, highlighting the utility of azides in the synthesis of 1H-[1,2,3]-triazoles. This method facilitates the incorporation of azido groups into peptide backbones or side chains, showcasing the compatibility of this reaction with solid-phase peptide synthesis. The process is noted for its mildness, efficiency, and the ability to yield diversely substituted [1,2,3]-triazoles, demonstrating the chemical versatility of azido-containing compounds like 1-Azido-1-(difluoromethyl)cyclopropane in peptide modification (Tornøe, Christensen, & Meldal, 2002).

Gold-Catalyzed Cascade Cyclization

Another innovative application is observed in the gold-catalyzed cascade cyclization of (azido)ynamides, which efficiently converts these compounds into indoloquinolines. This method reveals the capacity of azido groups to undergo transformation into complex heterocyclic structures, offering an efficient strategy for constructing compounds with potential pharmacological applications (Tokimizu, Oishi, Fujii, & Ohno, 2014).

Annulation Reactions

Azido groups are also pivotal in annulation reactions with donor/acceptor cyclopropanes, forming unique azabicyclic scaffolds. This application underlines the potential of azido compounds in generating new molecular architectures through reactions that may involve vinyl nitrene intermediates, showcasing the role of azido groups in expanding the toolbox of organic synthesis (Curiel Tejeda, Irwin, & Kerr, 2016).

Direct N-cyclopropylation

The direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent represents another significant application. This technique emphasizes the utility of cyclopropane rings, such as those in 1-Azido-1-(difluoromethyl)cyclopropane, in medicinal chemistry due to their spatial, electronic features, and high metabolic stability. Such applications underscore the cyclopropyl group's role in the direct functionalization of nitrogen-containing heterocycles, highlighting its importance in drug development (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).

Safety and Hazards

Direcciones Futuras

The synthesis and study of 1-Azido-1-(difluoromethyl)cyclopropane and similar compounds have potential applications in various fields. For instance, a [2+1] annulation reaction of di/trifluorodiazoethane with (alkylidene)malononitriles has been developed, offering a streamlined synthesis of a wide range of stereospecific and densely functionalized difluoromethyl and trifluoromethyl cyclopropane-1,1-dicarbonitriles . Further functional group interconversions or skeletal elaborations can afford structurally distinct cyclopropyl variants .

Mecanismo De Acción

Mode of Action

The mode of action of 1-Azido-1-(difluoromethyl)cyclopropane involves its interaction with its targets through a process known as cycloaddition . Specifically, it undergoes a Copper(I)-catalyzed [3 + 2] cycloaddition with alkynes . This reaction results in the formation of 4-substituted N-tetrafluoroethyl-1,2,3-triazoles .

Biochemical Pathways

The compound’s cycloaddition reactions suggest that it could potentially influence a variety of biochemical processes, particularly those involving the synthesis of novel fluorinated heterocycles .

Result of Action

The result of the action of 1-Azido-1-(difluoromethyl)cyclopropane is the formation of novel compounds such as 4-substituted N-tetrafluoroethyl-1,2,3-triazoles . These compounds can undergo further reactions, such as rhodium(II)-catalyzed transannulation with nitriles to form novel N-tetrafluoroethylimidazoles .

Action Environment

The action of 1-Azido-1-(difluoromethyl)cyclopropane is influenced by environmental factors. For instance, the compound is thermally stable and insensitive to impact, suggesting that it can maintain its reactivity under a variety of conditions . .

Propiedades

IUPAC Name |

1-azido-1-(difluoromethyl)cyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3/c5-3(6)4(1-2-4)8-9-7/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFVPMLPWBVZFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-1-(difluoromethyl)cyclopropane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2844140.png)

![1-(3-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2844141.png)

![2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2844146.png)

![1,7-dimethyl-3-(3-phenylpropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844147.png)

![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2844148.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844156.png)

![1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2844160.png)